2-Chloro-4-(cyclopentylamino)benzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
2-chloro-4-(cyclopentylamino)benzonitrile |
InChI |
InChI=1S/C12H13ClN2/c13-12-7-11(6-5-9(12)8-14)15-10-3-1-2-4-10/h5-7,10,15H,1-4H2 |
InChI Key |
QXBRWIFNKSMIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopentylamino)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with cyclopentylamine. One common method is as follows:
Starting Materials: 2-chlorobenzonitrile and cyclopentylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Procedure: The 2-chlorobenzonitrile is dissolved in the solvent, and cyclopentylamine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(cyclopentylamino)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using a palladium catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 2-methoxy-4-(cyclopentylamino)benzonitrile.
Reduction: 2-Chloro-4-(cyclopentylamino)benzylamine.
Oxidation: Products vary based on the oxidizing agent and conditions.
Scientific Research Applications
2-Chloro-4-(cyclopentylamino)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(cyclopentylamino)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2-Chloro-4-(cyclopentylamino)benzonitrile with structurally related benzonitrile derivatives:
Note: Data marked with an asterisk () are inferred from analogs due to lack of direct evidence.*
Key Observations:
- Substituent Effects on Lipophilicity: The cyclopentylamino group likely enhances lipophilicity (higher LogP) compared to polar groups like hydroxyl (-OH) or methoxy (-OCH₃).
- Steric Influence: Bulky substituents like cyclopentylamino or piperidinyloxy () may hinder binding to certain enzyme active sites compared to smaller groups like cyclobutylamino ().
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Chloro-4-(cyclopentylamino)benzonitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 2-chloro-4-fluorobenzonitrile and cyclopentylamine. Key parameters include:
- Catalyst : Use of KCO or CsCO to enhance reactivity.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C for 12–24 hours.
- Yield optimization : Monitoring reaction progress via TLC or HPLC to minimize side products like dehalogenation or over-substitution .
Q. How is structural characterization of this compound performed?
- Analytical techniques :
- NMR : H and C NMR to confirm substitution patterns and cyclopentyl group integration.
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- X-ray crystallography : To resolve stereochemical ambiguities in the cyclopentylamino moiety .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- In vitro assays :
- Enzyme inhibition studies (e.g., cytochrome P450 or kinase assays) at µM concentrations.
- Cell viability assays (MTT or ATP-luminescence) to evaluate cytotoxicity.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- SAR strategies :
- Substituent variation : Replace cyclopentyl with bulkier groups (e.g., cyclohexyl) to test steric effects on receptor binding.
- Electronic modulation : Introduce electron-withdrawing groups (e.g., CF) at the 5-position to enhance electrophilicity.
- Case study : Analogs with cyclopropylmethylamino groups showed reduced off-target activity compared to cyclopentyl derivatives, highlighting steric/electronic balance .
Q. What methodologies resolve contradictions in reported biological activity data?
- Approach :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to confirm target specificity.
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways causing false negatives.
Q. How can advanced analytical techniques improve detection limits in pharmacokinetic studies?
- Method optimization :
- LC-MS/MS : Employing a C18 column with 0.1% formic acid in mobile phase for plasma sample analysis (LOD: 0.1 ng/mL).
- Microsampling : Volumetric absorptive microsampling (VAMS) to reduce matrix effects in rodent studies .
Q. What computational tools predict the compound’s interaction with biological targets?
- Workflow :
- Molecular dynamics (MD) simulations : Assess binding stability to receptors (e.g., 50 ns simulations in GROMACS).
- Free energy perturbation (FEP) : Quantify substituent contributions to binding affinity.
Q. How are metabolic pathways and toxicity profiles evaluated in preclinical studies?
- ADME profiling :
- CYP450 inhibition : Use human liver microsomes to identify major metabolic enzymes.
- Ames test : Assess mutagenicity via Salmonella typhimurium strains TA98/TA100.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
